N-(4-amino-2-hydroxyphenyl)cyclohexanecarboxamide

Description

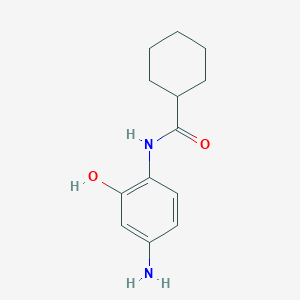

N-(4-Amino-2-hydroxyphenyl)cyclohexanecarboxamide is a carboxamide derivative featuring a cyclohexane ring linked to a substituted phenyl group bearing amino (-NH₂) and hydroxyl (-OH) groups at the 4- and 2-positions, respectively.

Properties

IUPAC Name |

N-(4-amino-2-hydroxyphenyl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-10-6-7-11(12(16)8-10)15-13(17)9-4-2-1-3-5-9/h6-9,16H,1-5,14H2,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIHSZLFWQKEAHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=C(C=C(C=C2)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-hydroxyphenyl)cyclohexanecarboxamide typically involves the reaction of 4-amino-2-hydroxybenzoic acid with cyclohexanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-hydroxyphenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of acylated or sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(4-amino-2-hydroxyphenyl)cyclohexanecarboxamide is being investigated for its potential as a pharmaceutical agent. Its structural features suggest that it may interact with various biological targets, including enzymes and receptors.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, studies have shown that amidophenol derivatives can inhibit the growth of Mycobacterium tuberculosis strains, highlighting their potential as anti-tubercular agents .

- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Case studies demonstrated that certain derivatives can reduce cell viability in breast cancer cells (MCF-7), with IC50 values indicating effective concentration levels for therapeutic use.

Biological Research

The compound serves as a valuable tool in biological research for studying the effects of functional groups on biological systems.

- Mechanism of Action : The nitro group in the compound can undergo bioreduction to form reactive intermediates that interact with cellular components, influencing cell signaling pathways and potentially leading to therapeutic applications.

- G Protein-Coupled Receptors : Research has indicated that compounds similar to this compound can modulate G protein-coupled receptors, which are crucial in various physiological processes and disease mechanisms .

Material Science

In industrial applications, this compound can be utilized in the synthesis of specialty chemicals and materials.

- Polymer Chemistry : The unique structure of this compound allows it to be used as a building block for polymers with specific properties, enhancing material characteristics such as thermal stability and mechanical strength .

Antimicrobial Activity Evaluation (2023)

- Objective : Assess the efficacy against Gram-positive and Gram-negative bacteria.

- Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), demonstrating its potential as an antimicrobial agent.

Anticancer Activity Study (2024)

- Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Inflammation Model Study (2025)

- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls, indicating potential therapeutic applications in inflammatory diseases.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2023 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2023 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2024 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mechanism of Action

The mechanism of action of N-(4-amino-2-hydroxyphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Thiourea Derivatives (H₂L1–H₂L9)

Structural Differences :

Key Findings :

- Coordination Chemistry: Thiourea derivatives exhibit enhanced metal ion selectivity due to soft sulfur donors, forming stable complexes with transition metals like Cu(II) and Co(III) . In contrast, the target compound’s amide group (hard O/N donors) may favor interactions with main-group or harder metal ions.

Data Table 1: Substituent Effects on Properties

Aromatic Carboxamides

N-(4-Hydroxyphenyl)cyclohexanecarboxamide (4a) :

- Structural Similarity: Shares a hydroxylphenyl group but lacks the 4-amino substituent .

- This could improve stability in biological systems or catalytic applications.

N-(3-Hydroxy-5-isopentylphenyl)cyclohexanecarboxamide (12a) :

- Substituent Position : Hydroxyl at the 3-position and an isopentyl group alter steric and electronic profiles compared to the target compound’s 2-OH/4-NH₂ arrangement .

- Biological Implications : The isopentyl group in 12a increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility relative to the target compound.

Alkyl-Substituted Carboxamides

Examples : N-(Heptan-4-yl)cyclohexanecarboxamide, N-(Adamantan-2-yl)cyclohexanecarboxamide .

- Structural Contrast : Aliphatic substituents replace the aromatic ring entirely.

- Property Differences :

- Solubility : Aliphatic derivatives exhibit lower polarity, leading to higher lipid solubility but reduced water solubility.

- Applications : Alkyl carboxamides are often explored in material science (e.g., surfactants), whereas aromatic analogs like the target compound are prioritized for bioactive roles.

Data Table 2: Physical Properties

Sulfonamide and Fluorinated Analogs

N4-Cyclohexanecarbonylsulfathiazole (33) :

- Structural Complexity : Integrates a sulfathiazole moiety, enabling dual sulfonamide and carboxamide functionalities .

- Biological Activity: Sulfonamide derivatives are known for antimicrobial activity, but the target compound’s amino/hydroxyl groups may offer alternative mechanisms (e.g., kinase inhibition).

Biological Activity

N-(4-amino-2-hydroxyphenyl)cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula : C13H18N2O2

- Molecular Weight : 234.290 g/mol

The compound features a cyclohexane ring, an amino group, and a hydroxyl group, which contribute to its biological activity through interactions with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, altering cellular functions.

- Receptor Modulation : It can bind to receptors, potentially affecting signal transduction pathways associated with pain and inflammation.

- Hydrogen Bonding : The amino and hydroxyl groups facilitate hydrogen bonding with target molecules, influencing their activity and stability .

Biological Activities

Research has indicated several potential biological activities for this compound:

- Antimicrobial Properties : Investigated for its ability to inhibit microbial growth, making it a candidate for antibiotic development.

- Anticancer Activity : Preliminary studies suggest that it may exhibit anticancer properties by interfering with cancer cell proliferation and survival mechanisms .

- Therapeutic Applications : Potential applications in treating conditions such as osteoporosis and diabetes mellitus have been proposed due to its interaction with calcium channels .

Case Studies and Experimental Data

- Antiviral Activity :

- Mechanistic Insights :

- Cytotoxicity Assessments :

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Structural Features | Biological Activity | IC50 (µM) | Selectivity Index |

|---|---|---|---|---|

| This compound | Cyclohexane ring with amino and hydroxyl groups | Antimicrobial, Anticancer | TBD | TBD |

| Niclosamide | Benzamide structure | Antiviral | 0.5 | Reference |

| Other Analogues | Various substitutions | Antiviral | 0.27 - 1.0 | >100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.